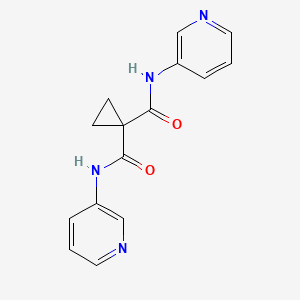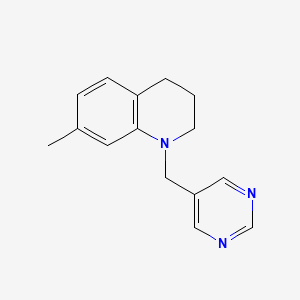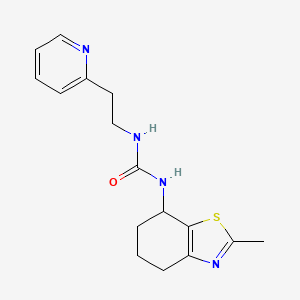
1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide, also known as DPC, is a cyclic amide compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various fields, including cancer research and neuroscience.
Wirkmechanismus
1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide exerts its biological effects by inhibiting the activity of a protein called PARP-1, which is involved in DNA repair processes. By inhibiting PARP-1 activity, this compound causes DNA damage and induces apoptosis in cancer cells. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, this compound has been shown to have anti-inflammatory effects and improve insulin sensitivity. It has also been shown to modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide in lab experiments is its specificity for PARP-1, which allows for targeted inhibition of this protein. However, this compound has been shown to have limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, this compound has been shown to have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide. One area of interest is the development of more efficient and scalable synthesis methods for this compound and related compounds. Another area of interest is the identification of new therapeutic applications for this compound, particularly in the field of neurodegenerative disorders. Additionally, further research is needed to better understand the molecular mechanisms underlying the biological effects of this compound, which could lead to the development of more targeted and effective therapies.
Synthesemethoden
1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide can be synthesized using a multi-step process that involves the reaction of 3-pyridinecarboxylic acid with ethyl chloroformate, followed by the reaction of the resulting product with cyclopropanamine. The final product is obtained by the reaction of the intermediate product with pyridine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-13(18-11-3-1-7-16-9-11)15(5-6-15)14(21)19-12-4-2-8-17-10-12/h1-4,7-10H,5-6H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHFABUDLILRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CN=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B7647441.png)
![4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one](/img/structure/B7647442.png)
![3-[(2,6-difluorophenyl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7647446.png)
![N-cyclopentyl-2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)acetamide](/img/structure/B7647453.png)
![1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7647464.png)
![N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide](/img/structure/B7647470.png)
![N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide](/img/structure/B7647481.png)
![1-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-3-(furan-2-ylmethyl)urea](/img/structure/B7647487.png)
![3-Methyl-3-[4-[(4-methyl-2,3-dihydroindol-1-yl)methyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B7647499.png)
![1-Prop-2-enyl-3-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]urea](/img/structure/B7647501.png)



![3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7647550.png)